1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene
Overview
Description
1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene is a useful research compound. Its molecular formula is C8H7Br2FO and its molecular weight is 297.95 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carbonylative Transformations : A study by Chen et al. (2014) explored the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles. This process yields six-membered heterocycles, potentially including 1-bromo-3-(2-bromoethoxy)-5-fluorobenzene, and has applications in organic synthesis and pharmaceuticals (Chen, Natte, Neumann, & Wu, 2014).
Photofragment Spectroscopy : Research by Gu et al. (2001) on the ultraviolet photodissociation of similar compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene using photofragment translational spectroscopy provides insights into the photophysical and photochemical behaviors of halogenated benzenes, which can be relevant to environmental studies and materials science (Gu, Wang, Huang, Han, He, & Lou, 2001).
Synthetic Intermediate : The compound is likely used as a synthetic intermediate in various chemical reactions. For instance, Rutherford & Redmond (2003) discussed the preparation of 1-bromo-2-fluorobenzene, which suggests that similar compounds might be used in the synthesis of more complex molecules (Rutherford & Redmond, 2003).
Electrochemical Fluorination : Horio et al. (1996) investigated the electrochemical fluorination of halobenzenes, including compounds similar to this compound. This research has applications in the field of electrochemistry and the development of fluorinated organic compounds (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Vibrational Spectroscopy : The vibrational spectra of trisubstituted benzenes, including 1-bromo-3,5-difluorobenzene, have been recorded and analyzed, as discussed by Aralakkanavar et al. (1992). This research is significant in the field of spectroscopy and materials characterization (Aralakkanavar, Jeeragal, Kalkoti, & Shashidhar, 1992).
Properties
IUPAC Name |
1-bromo-3-(2-bromoethoxy)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2FO/c9-1-2-12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBUQOPWQQLQPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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